Sulfo-Cy5-Tetrazine

説明

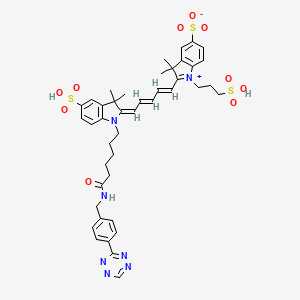

The exact mass of the compound Cy5 tetrazine is 919.27030431 g/mol and the complexity rating of the compound is 2050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10S3/c1-42(2)34-26-32(62(55,56)57)19-21-36(34)49(23-10-6-9-14-40(51)44-28-30-15-17-31(18-16-30)41-47-45-29-46-48-41)38(42)12-7-5-8-13-39-43(3,4)35-27-33(63(58,59)60)20-22-37(35)50(39)24-11-25-61(52,53)54/h5,7-8,12-13,15-22,26-27,29H,6,9-11,14,23-25,28H2,1-4H3,(H3-,44,51,52,53,54,55,56,57,58,59,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHSHKVHPUEYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N7O10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sulfo-Cy5-Tetrazine: A Technical Guide to its Mechanism of Action in Bioorthogonal Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Sulfo-Cy5-Tetrazine, a key reagent in the field of bioorthogonal chemistry. We will delve into its application in labeling and imaging, providing a comprehensive understanding of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying chemical processes and workflows.

Introduction to this compound and Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is a prime example of such a reaction, noted for its exceptionally fast kinetics and high specificity without the need for cytotoxic catalysts like copper.[1][2]

This compound is a specialized molecular probe designed for bioorthogonal applications. It is composed of three key components:

-

Sulfo-Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excitation and emission maxima around 646 nm and 662 nm, respectively.[3] Its properties are ideal for biological imaging, as this spectral range minimizes background autofluorescence from cells and tissues.[1] The sulfonate groups ("Sulfo") enhance its water solubility, making it highly suitable for use in aqueous biological environments.[3]

-

A Linker: Often a polyethylene glycol (PEG) spacer, which further enhances solubility and minimizes steric hindrance between the dye and the target molecule.

-

Tetrazine: The bioorthogonal reactive group. This electron-deficient diene enables the probe to selectively and rapidly "click" onto a biomolecule that has been pre-functionalized with a strained alkene like TCO.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The utility of this compound is centered on the IEDDA reaction, a rapid and highly selective cycloaddition. The reaction proceeds in two main steps:

-

[4+2] Cycloaddition: The electron-deficient tetrazine ring of this compound acts as the diene and rapidly reacts with the electron-rich double bond of a TCO-modified target molecule (the dienophile). This forms an unstable dihydropyridazine intermediate.

-

Retro-Diels-Alder Reaction (Nitrogen Extrusion): The intermediate spontaneously undergoes a retro-[4+2] cycloaddition, irreversibly releasing a molecule of nitrogen gas (N₂). This step results in the formation of a stable, fluorescently labeled pyridazine product.

This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants (k₂) that can range from 800 to over 30,000 M⁻¹s⁻¹, depending on the specific tetrazine and TCO derivatives used. This high reactivity allows for efficient labeling even at low concentrations of reactants, a significant advantage for in vivo applications.

Figure 1: The IEDDA Reaction Mechanism.

Quantitative Data

The performance of this compound is defined by its photophysical properties and reaction kinetics. The data below is compiled for easy reference.

| Property | Value | Reference(s) |

| Excitation Maximum (λ_abs) | ~646 - 649 nm | |

| Emission Maximum (λ_em) | ~662 - 670 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.28 | |

| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ (with TCO derivatives) | |

| Solubility | Good in water, DMSO, DMF | |

| pH Sensitivity | Insensitive from pH 4 to 10 |

Experimental Protocols

Here, we provide a general workflow for labeling the surface of live cells that have been engineered to express a TCO-modified protein or glycan.

Materials

-

Live cells expressing TCO-modified surface proteins/glycans

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Cell culture medium

-

Fluorescence microscope

Protocol for Live Cell Labeling

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution of 1-10 mM.

-

Store the stock solution at -20°C, protected from light. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

-

-

Cell Preparation:

-

Culture the TCO-modified cells in an appropriate vessel (e.g., chambered coverglass) to the desired confluency.

-

Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any residual serum proteins from the culture medium.

-

-

Labeling Reaction:

-

Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to a final concentration of 5-100 µM. The optimal concentration may need to be determined empirically.

-

Incubate the cells with the labeling solution at 37°C for 30-60 minutes. The reaction is typically very fast, and shorter incubation times may be sufficient.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound this compound.

-

-

Imaging:

-

Add fresh cell culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~630-650 nm and emission at ~660-700 nm).

-

Figure 2: General Experimental Workflow.

Applications in Research and Drug Development

The unique properties of the this compound and TCO ligation have led to its widespread adoption in various research and development areas:

-

Cellular Imaging: The high signal-to-noise ratio and biocompatibility of this reaction make it ideal for live-cell imaging and super-resolution microscopy.

-

In Vivo Imaging: The rapid kinetics allow for pre-targeted imaging, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing this compound probe for imaging tumors or other tissues.

-

Drug Delivery and Development: This click chemistry is used to create antibody-drug conjugates (ADCs) and to study drug-target engagement. The "click-to-release" strategy allows for the activation of a therapeutic agent at a specific site.

-

Biomolecule Labeling: It is a versatile tool for labeling proteins, glycans, nucleic acids, and other biomolecules for downstream analysis.

Conclusion

This compound is a powerful tool for researchers and drug development professionals, enabling the precise labeling and visualization of biomolecules in complex biological systems. Its mechanism of action, centered on the rapid and bioorthogonal inverse-electron-demand Diels-Alder reaction, provides a robust and versatile platform for a wide range of applications, from fundamental cell biology to the development of next-generation therapeutics and diagnostics. The high aqueous solubility, bright fluorescence, and fast reaction kinetics of this compound make it an invaluable reagent in the expanding field of click chemistry.

References

Sulfo-Cy5-Tetrazine: A Technical Guide to Water Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility and stability of Sulfo-Cy5-Tetrazine, a key reagent in bioconjugation and fluorescence imaging. This document consolidates available data, presents detailed experimental protocols for in-house validation, and illustrates the core chemical reaction facilitated by this molecule.

This compound is a fluorescent probe that merges the far-red emitting cyanine dye, Cy5, with a bioorthogonal tetrazine moiety. The inclusion of sulfonate groups is central to its utility in biological applications, significantly influencing its behavior in aqueous environments.

Core Properties and Data Summary

The defining characteristic of this compound is its enhanced water solubility, a direct result of its sulfonate groups. This property is crucial for its application in biological systems, as it allows for direct use in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive biomolecules like proteins.[1][2][] This high aqueous solubility also mitigates the tendency for aggregation, a common issue with hydrophobic dyes that can lead to fluorescence quenching and unreliable quantification.[2][]

While specific quantitative solubility values are not widely published, the compound is consistently described as having "good" or "high" water solubility by various suppliers. It is also soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

The stability of this compound is influenced by several factors, including pH, light exposure, and temperature. The Cy5 component is reported to be stable and pH-insensitive within a range of pH 4 to 10. However, like most cyanine dyes, it is susceptible to photobleaching upon prolonged or high-intensity light exposure. The tetrazine moiety's stability can be influenced by substituents on the ring and the composition of the buffer. For long-term storage, the compound should be kept at -20°C in the dark and desiccated. When in solution, storage at -80°C is recommended.

The following table summarizes the key quantitative and qualitative data for this compound.

| Property | Value / Description | Reference(s) |

| Molecular Weight | ~920.1 g/mol | |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~670 nm | |

| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.28 | |

| Water Solubility | High; described as "water-soluble". Also soluble in DMSO, DMF. | |

| pH Stability | pH-insensitive from pH 4 to 10. | |

| Photostability | Described as "very photostable," but susceptible to photobleaching under intense/prolonged light exposure. | |

| Storage (Solid) | -20°C in the dark, desiccated, for up to 24 months. | |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light). |

Experimental Protocols

Given the absence of standardized, publicly available quantitative data, the following protocols provide a framework for researchers to determine the precise solubility and stability of this compound under their specific experimental conditions.

Protocol 1: Quantitative Determination of Aqueous Solubility

This protocol is based on the saturation shake-flask method, a common technique for determining the solubility of a compound.

1. Materials and Equipment:

-

This compound (solid)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Microcentrifuge

-

UV-Vis Spectrophotometer and cuvettes

-

Calibrated analytical balance

2. Methodology:

-

Preparation of Calibration Curve:

-

Prepare a concentrated stock solution of this compound in the chosen aqueous buffer.

-

Perform a series of serial dilutions to create a set of standards with known concentrations.

-

Measure the absorbance of each standard at the maximum absorbance wavelength (λmax ≈ 649 nm).

-

Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient (ε) from the slope (according to the Beer-Lambert law, A = εcl).

-

-

Saturation Experiment:

-

Add an excess amount of solid this compound to a pre-determined volume of the aqueous buffer in a microcentrifuge tube (e.g., 2-5 mg in 1 mL).

-

Ensure some solid material remains undissolved to confirm saturation.

-

Tightly seal the tube and incubate at a constant temperature (e.g., 25°C) with continuous agitation (vortexing or shaking) for 24 hours to allow the solution to reach equilibrium.

-

After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet. For accuracy, filter the supernatant through a 0.2 µm syringe filter.

-

Dilute the saturated supernatant with the buffer to a concentration that falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

3. Data Analysis:

-

Use the absorbance of the diluted supernatant and the standard curve (or the calculated extinction coefficient) to determine the concentration of the saturated solution.

-

Account for the dilution factor to calculate the final solubility, typically expressed in mg/mL or Molarity (mol/L).

Protocol 2: Assessment of Aqueous Stability

This protocol describes a general method to evaluate the stability of this compound in an aqueous buffer over time by monitoring its spectral properties.

1. Materials and Equipment:

-

This compound

-

Aqueous buffers at various pH values (e.g., pH 4, 7.4, 9)

-

Thermostatically controlled incubators or water baths

-

UV-Vis Spectrophotometer

-

Controlled light source for photostability testing (optional)

-

Microcentrifuge tubes or small vials

2. Methodology:

-

Sample Preparation:

-

Prepare a working solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10-20 µM).

-

Divide the solution into multiple aliquots for testing under different conditions.

-

-

Incubation Conditions (run in parallel):

-

Temperature Stability: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C) in the dark.

-

pH Stability: Prepare solutions in buffers with different pH values and incubate at a constant temperature (e.g., 25°C) in the dark.

-

Photostability: Expose aliquots to a controlled, continuous light source while keeping a control sample wrapped in foil in the same location (to control for temperature).

-

-

Data Collection:

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot from each condition.

-

Record the full absorbance spectrum (e.g., from 300 nm to 800 nm) using a UV-Vis spectrophotometer.

-

3. Data Analysis:

-

Monitor the change in absorbance at the λmax (≈649 nm) over time for each condition. A decrease in absorbance indicates degradation of the dye's chromophore.

-

Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) absorbance.

-

Plot the percentage of remaining compound versus time to visualize the degradation profile. The half-life (t₁/₂) can be calculated for conditions showing pseudo-first-order decay.

-

The appearance of new peaks in the spectrum may indicate the formation of specific degradation products.

Core Application: Bioorthogonal Reaction Workflow

This compound is primarily used for its ability to undergo a highly efficient and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction occurs between the tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable covalent bond. This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst, making it ideal for labeling biomolecules in living systems.

Caption: Workflow of the iEDDA reaction.

Conclusion

This compound is a powerful tool for fluorescent labeling due to its high water solubility, bright far-red fluorescence, and capacity for rapid and specific bioorthogonal conjugation. While precise quantitative data on its solubility and stability are not always readily available from manufacturers, the provided experimental protocols offer a robust framework for researchers to determine these parameters for their specific applications. Understanding these core properties is essential for the successful design and interpretation of experiments in cell biology, proteomics, and drug development.

References

The Nexus of Precision and Efficiency: A Technical Guide to Sulfo-Cy5-Tetrazine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the demand for precise, efficient, and biocompatible labeling methodologies is paramount. Sulfo-Cy5-Tetrazine has emerged as a powerful tool, enabling the covalent attachment of the bright, far-red fluorescent dye, Sulfo-Cy5, to a diverse array of biomolecules. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its utility in the development of antibody-drug conjugates (ADCs), advanced live-cell imaging, and high-parameter flow cytometry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the knowledge to effectively harness this versatile reagent.

The Chemistry at its Core: Inverse-Electron-Demand Diels-Alder Cycloaddition

The functionality of this compound is rooted in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal "click chemistry". This reaction occurs between the electron-deficient tetrazine ring of this compound and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. The reaction is exceptionally fast and proceeds with high specificity under physiological conditions without the need for cytotoxic catalysts, making it ideal for applications in living systems.[1][2]

The key features of the this compound and TCO ligation include:

-

Rapid Kinetics: Second-order rate constants are among the highest for bioorthogonal reactions, allowing for efficient labeling at low concentrations.[1][2]

-

High Specificity: The reaction is highly selective, minimizing off-target labeling in complex biological environments.[3]

-

Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) and does not require toxic catalysts.

-

Stability: The resulting dihydropyridazine linkage is stable.

Quantitative Data at a Glance

For ease of comparison, the key quantitative parameters of this compound and the associated iEDDA reaction are summarized below.

| Parameter | Value | Notes |

| This compound Properties | ||

| Excitation Maximum (λex) | ~646 - 649 nm | In aqueous buffers. |

| Emission Maximum (λem) | ~662 - 671 nm | In aqueous buffers. |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light. |

| Quantum Yield (Φ) | ~0.28 | Efficiency of fluorescence emission. |

| Molecular Weight | ~864.09 - 919.27 g/mol | Varies slightly based on counter-ion and specific structure. |

| Solubility | Good in water, DMSO, DMF | The sulfo- groups enhance aqueous solubility. |

| TCO-Tetrazine Reaction Kinetics | ||

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Dependent on the specific tetrazine and TCO structures. |

| Reaction Time | Minutes to a few hours | Dependent on reactant concentrations and k₂. |

Key Applications and Experimental Protocols

Antibody-Drug Conjugates (ADCs): Precision in Targeted Therapy

The high specificity and rapid kinetics of the tetrazine-TCO ligation make it an ideal strategy for the construction of homogenous ADCs. This approach allows for site-specific conjugation, leading to a more uniform drug-to-antibody ratio (DAR) and improved therapeutic efficacy and safety profiles.

Step 1: Antibody Modification with TCO

-

Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

TCO-NHS Ester Solution: Dissolve a TCO-NHS ester derivative in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

-

Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) of the TCO-modified antibody.

Step 2: Conjugation of this compound-Payload

-

Drug-Linker Synthesis: Synthesize the this compound-payload conjugate. This typically involves reacting an amine-containing drug with a heterobifunctional linker containing a tetrazine, a Sulfo-Cy5 moiety, and an NHS ester.

-

Reaction Setup: Mix the TCO-modified antibody and the purified this compound-payload in PBS at a desired molar ratio (e.g., 1:1.5 antibody to drug-linker).

-

Incubation: Incubate the reaction for 1-4 hours at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove unreacted components.

-

Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), LC-MS, and SEC.

Live-Cell Imaging: Visualizing Dynamics in Real-Time

This compound is an excellent tool for live-cell imaging due to the far-red fluorescence of Sulfo-Cy5, which minimizes cellular autofluorescence and allows for deep tissue penetration. A common strategy is the pre-targeting approach, where a TCO-modified antibody is first administered to label a specific cell surface target, followed by the introduction of this compound.

-

Cell Preparation: Culture cells expressing the target of interest in a suitable imaging dish (e.g., glass-bottom dish).

-

Pre-targeting: Incubate the cells with a TCO-labeled antibody specific to the target of interest in live-cell imaging medium (e.g., 10-100 nM) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.

-

Labeling: Prepare a 1-5 µM solution of this compound in pre-warmed imaging medium. Add this solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound this compound.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).

| Issue | Possible Cause | Suggested Solution |

| Low Signal | - Inefficient TCO-antibody labeling- Low target expression- Photobleaching | - Optimize TCO-antibody conjugation and concentration- Use a cell line with higher target expression- Reduce laser power and exposure time; use an anti-fade reagent |

| High Background | - Non-specific binding of antibody or tetrazine- Incomplete washing- Autofluorescence | - Include appropriate blocking steps- Increase the number and duration of wash steps- Use a phenol red-free medium and appropriate spectral unmixing |

| Cell Death | - Phototoxicity- Reagent toxicity | - Minimize light exposure- Titrate antibody and tetrazine concentrations to the lowest effective dose |

Flow Cytometry: High-Throughput Cellular Analysis

This compound is well-suited for flow cytometry, providing a bright signal in a spectral region with typically low cellular autofluorescence. This allows for the sensitive detection and quantification of cell populations.

-

Cell Preparation: Harvest TCO-labeled cells and wash them once with ice-cold FACS buffer (e.g., PBS with 1% BSA).

-

Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

-

Staining: Add the this compound staining solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted this compound.

-

Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter (e.g., 660/20 nm or 670/30 nm bandpass filter).

Proper controls are essential for accurate flow cytometry data.

-

Unstained Cells: To determine the level of autofluorescence.

-

TCO-labeled Cells (no tetrazine): To assess the background fluorescence of the TCO-modified cells.

-

Unlabeled Cells + this compound: To evaluate non-specific binding of the tetrazine probe.

-

Single-Stain Compensation Controls: For each fluorophore in a multi-color panel, a separate single-stained sample is required to calculate and apply compensation for spectral overlap. Compensation beads can be a useful tool for this purpose.

Conclusion

This compound, through its participation in the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder reaction, offers a robust and versatile solution for the fluorescent labeling of biomolecules. Its applications in the precise construction of antibody-drug conjugates, the dynamic visualization of cellular processes through live-cell imaging, and the high-throughput analysis of cell populations via flow cytometry underscore its significance in modern biological research and drug development. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists seeking to integrate this powerful tool into their research endeavors, paving the way for new discoveries and therapeutic innovations.

References

- 1. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sulfo-Cy5-Tetrazine for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the use of Sulfo-Cy5-Tetrazine for in vivo imaging. It is designed to serve as a technical resource for researchers and professionals in the fields of molecular imaging, drug development, and biomedical research, enabling them to effectively leverage this powerful tool in their work.

Core Principles: The Power of Bioorthogonal Chemistry

At the heart of this compound's utility is the concept of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The specific reaction utilized by this compound is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[2]

This reaction occurs between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO).[2][3] The reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, and proceeds without the need for a catalyst, making it ideal for in vivo applications.[4]

The structure of this compound is optimized for biological imaging. The Sulfo-Cy5 component is a near-infrared (NIR) fluorescent dye, which allows for deep tissue penetration and reduced autofluorescence compared to visible light fluorophores. The sulfonate groups on the cyanine dye enhance its water solubility. The tetrazine group serves as the bioorthogonal reactive handle for targeted labeling.

A primary application of this compound is in pre-targeted in vivo imaging. This two-step strategy decouples the targeting and imaging steps to enhance signal-to-background ratios. First, a targeting molecule, such as an antibody conjugated to TCO, is administered and allowed to accumulate at the target site while the unbound conjugate clears from circulation. Subsequently, the small, rapidly clearing this compound is administered and "clicks" to the TCO-modified targeting molecule at the site of interest, enabling high-contrast imaging.

Quantitative Data

The performance of this compound in in vivo imaging is dependent on its photophysical properties, reaction kinetics, and in vivo behavior. The following tables summarize key quantitative data.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~670 nm | |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.21 | |

| Solubility | Water, DMSO, DMF |

| Study Type | Target/Model | Time Point | Tumor-to-Background/Muscle Ratio | Reference(s) |

| Pre-targeted PET Imaging | A33 antigen-expressing SW1222 xenografts | 12 h | High tumor-to-background | |

| Pre-targeted Fluorescence Imaging | Xenograft mice tumor model | Real-time | High target-to-background | |

| Pre-targeted PET Imaging | CA19.9-expressing BxPC3 pancreatic xenografts | 4 h | High tumor-to-background |

| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 6h post-injection | Reference(s) |

| Blood | 0.15 ± 0.04 | |

| Heart | 0.09 ± 0.02 | |

| Lungs | 0.22 ± 0.05 | |

| Liver | 0.38 ± 0.07 | |

| Spleen | 0.07 ± 0.02 | |

| Kidneys | 1.10 ± 0.21 | |

| Stomach | 0.08 ± 0.02 | |

| Intestine | 0.12 ± 0.03 | |

| Muscle | 0.06 ± 0.01 | |

| Bone (Knees) | 0.11 ± 0.03 |

Note: This biodistribution data is for a 99mTc-labeled small molecule tetrazine, which serves as a proxy for the general distribution of a small molecule tetrazine conjugate. The clearance and distribution of a fluorescent dye conjugate may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound for in vivo imaging.

Protocol 1: TCO-Conjugation of an Antibody

This protocol describes the general procedure for labeling an antibody with a TCO-NHS ester.

Materials:

-

Antibody of interest in a primary amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

TCO-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

UV-Vis Spectrophotometer

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

TCO-NHS Ester Preparation:

-

Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

-

Characterization (Degree of Labeling - DOL):

-

The DOL, or the average number of TCO molecules per antibody, can be determined using mass spectrometry or UV-Vis spectroscopy if the TCO-NHS ester contains a chromophore. For a TCO-NHS ester with a UV-traceable group, the DOL can be calculated using the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the tracer. The formula is: DOL = (A_tracer * ε_antibody) / [(A_280 - A_tracer * CF) * ε_tracer] Where A is the absorbance, ε is the molar extinction coefficient, and CF is the correction factor for the tracer's absorbance at 280 nm.

-

Protocol 2: Pre-targeted In Vivo Fluorescence Imaging

This protocol provides a general workflow for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and this compound.

Materials:

-

TCO-conjugated antibody (from Protocol 1)

-

This compound

-

Sterile PBS

-

Tumor-bearing mouse model

-

In vivo fluorescence imaging system (e.g., IVIS Spectrum)

Procedure:

-

Animal Model Preparation:

-

Establish a tumor model in an appropriate mouse strain (e.g., subcutaneous xenograft). Ensure the tumor reaches a suitable size for imaging.

-

-

Administration of TCO-Antibody:

-

Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The dose will depend on the antibody and target but is typically in the range of 1-10 mg/kg.

-

Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody, reducing background signal.

-

-

Administration of this compound:

-

Dissolve the this compound in sterile PBS to the desired concentration.

-

Administer the this compound solution to the mice (e.g., via intravenous injection). A typical dose might be in the range of 1-5 molar equivalents relative to the injected antibody.

-

-

In Vivo Imaging:

-

At various time points after the administration of this compound (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system.

-

Use appropriate excitation and emission filters for Cy5 (e.g., Excitation: 640 nm, Emission: 670 nm). For an IVIS Spectrum system, typical filter settings for Cy5.5 (spectrally similar to Sulfo-Cy5) are excitation at 615-665 nm and emission at 695-770 nm.

-

Acquire images with optimized settings for exposure time, binning, and f/stop.

-

-

Data Analysis:

-

Use imaging software (e.g., Living Image®, ImageJ/Fiji) to quantify the fluorescence intensity in the region of interest (ROI), such as the tumor, and in background regions (e.g., muscle).

-

To quantify in ImageJ/Fiji:

-

Open the image and convert it to a suitable bit depth (e.g., 8-bit or 16-bit).

-

Use the ROI manager to draw regions around the tumor and a background area.

-

Use the "Measure" function to obtain the mean gray value or integrated density for each ROI.

-

Calculate the signal-to-background ratio by dividing the mean intensity of the tumor ROI by the mean intensity of the background ROI.

-

-

-

Ex Vivo Biodistribution (Optional):

-

At the end of the imaging study, euthanize the mice and harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe.

-

Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to the application of this compound in in vivo imaging.

Caption: Workflow for pre-targeted in vivo imaging using an antibody-TCO conjugate and this compound.

Caption: Pre-targeted imaging of the EGFR signaling pathway.

Caption: Visualization of HER2 signaling using a pre-targeting approach with this compound.

References

- 1. Pretargeted Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives | PLOS One [journals.plos.org]

- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Rapid Bioconjugation: An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier tool in the field of chemical biology and drug development. Its unparalleled combination of rapid kinetics, exceptional specificity, and biocompatibility has established it as a cornerstone of "click chemistry." This reaction enables the formation of stable covalent bonds within complex biological systems, circumventing the need for cytotoxic catalysts.[1] This technical guide provides a comprehensive exploration of the fundamental principles of iEDDA chemistry, detailed experimental protocols for key applications, and a summary of kinetic data to empower the rational design of iEDDA-based strategies in research and therapeutic development.

Core Principles of iEDDA Chemistry

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[2][3] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[3] The remarkable utility of the iEDDA reaction in biological contexts stems from the use of specific reactant pairs, most notably tetrazines (diene) and trans-cyclooctenes (TCO) (dienophile), which are abiotic and highly reactive towards each other while remaining inert to the plethora of functional groups present in biological environments.[4]

The reaction mechanism proceeds in two main steps:

-

[4+2] Cycloaddition: The electron-deficient tetrazine and the electron-rich, strained dienophile undergo a concerted cycloaddition to form a highly unstable bicyclic intermediate.

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine, which can then isomerize or be oxidized to a pyridazine.

The extraordinary speed of the iEDDA reaction is attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Factors that influence the reaction kinetics include:

-

Diene Electronics: Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction.

-

Dienophile Strain: The ring strain of the dienophile, such as in trans-cyclooctenes, raises its HOMO energy, leading to a smaller HOMO-LUMO gap and dramatically increased reaction rates.

-

Sterics: Steric hindrance on either the diene or dienophile can reduce reaction rates. For instance, monosubstituted tetrazines often react faster than their disubstituted counterparts.

Quantitative Data: Reaction Kinetics

The selection of the appropriate diene and dienophile is critical for the successful design of an iEDDA-based experiment. The following table summarizes representative second-order rate constants for various iEDDA reaction partners to facilitate this choice.

| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 MeOH:water |

| 3-(4-benzylamino)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~26,000 | Not specified |

| 3-(4-benzylamino)-1,2,4,5-tetrazine | Norbornene | ~1-2 | Not specified |

| 6-methyl-3-aryl tetrazine (MeTet) | trans-cyclooctene (TCO) | up to 1000 | Aqueous media |

| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Not specified |

| Dipyridal tetrazine | trans-cyclooctene (TCO) | 2000 (±400) | Not specified |

| General Tetrazines | Strained Alkenes/Alkynes | 1 - 1 x 10⁶ | General range |

| Tetrazine-modified cyanine-styryl dyes | Bicyclononyne (BCN) conjugates | Not specified | Not specified |

| 4-nitrophenyl substituted 1,2,4-triazine | sTCO | 99.24 | Not specified |

| Arylethynyltrifluoroborates | Pyridyl-tetrazines | 21 | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing iEDDA chemistry.

Protocol 1: General Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol describes the conjugation of two proteins by functionalizing one with a TCO-NHS ester and the other with a tetrazine-NHS ester, followed by the iEDDA reaction.

Materials:

-

Protein 1 and Protein 2

-

TCO-PEGx-NHS ester

-

Methyl-tetrazine-PEGx-NHS ester

-

1 M NaHCO₃

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Spin desalting columns

Procedure:

-

Protein 1 Activation with TCO-NHS:

-

Dissolve 100 µg of Protein 1 in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubate for 60 minutes at room temperature.

-

Purify the TCO-labeled Protein 1 using a spin desalting column.

-

-

Protein 2 Activation with Tetrazine-NHS:

-

Dissolve 100 µg of Protein 2 in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Immediately before use, dissolve the methyl-tetrazine-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the protein solution.

-

Incubate for 60 minutes at room temperature.

-

Purify the tetrazine-labeled Protein 2 using a spin desalting column.

-

-

iEDDA Conjugation:

-

Mix the purified TCO-labeled Protein 1 and tetrazine-labeled Protein 2 in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (pink/red) or by following the decrease in its absorbance between 510 and 550 nm.

-

The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

-

Protocol 2: Live-Cell Imaging using iEDDA

This protocol details the labeling of a target protein expressed with a TCO-containing unnatural amino acid in live mammalian cells using a tetrazine-functionalized fluorescent dye.

Materials:

-

Mammalian cells expressing the protein of interest with a genetically incorporated TCO-lysine.

-

Tetrazine-functionalized fluorescent dye (e.g., Cy5-PEG8-Tetrazine).

-

Live-cell imaging medium (e.g., DMEM).

-

Anhydrous DMSO.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Protein Expression:

-

Culture mammalian cells under standard conditions.

-

Transfect the cells with the necessary plasmids for expressing the TCO-lysine-containing protein of interest and induce protein expression as required.

-

-

Pre-targeting with TCO-labeled Antibody (if applicable):

-

If not using genetically encoded TCO, cells can be pre-targeted with a TCO-labeled antibody that binds to a cell surface receptor.

-

Incubate cells with the TCO-labeled antibody (e.g., 10-100 nM) in live-cell imaging medium for 30-60 minutes at 37°C.

-

Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.

-

-

Labeling Reaction in Live Cells:

-

Prepare a stock solution of the tetrazine-dye in anhydrous DMSO (e.g., 1 mM).

-

Dilute the tetrazine-dye stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.

-

Incubate the cells at 37°C for a specified period (e.g., 15-60 minutes), protected from light.

-

-

Washing and Imaging:

-

Remove the labeling medium and wash the cells three times with pre-warmed PBS or imaging medium to remove any unbound dye.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

-

Visualizations

General iEDDA Reaction Mechanism

Caption: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

Pre-targeted Drug Delivery Workflow

Caption: Workflow for pre-targeted drug delivery using iEDDA.

"Click-to-Release" Mechanism for Drug Activation

Caption: "Click-to-Release" strategy for drug activation via iEDDA.

Conclusion

The inverse electron demand Diels-Alder reaction has proven to be a robust and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modular nature have enabled advancements that were previously unattainable. As our understanding of this remarkable reaction continues to evolve, and as new diene and dienophile pairs with tailored properties are developed, the applications of iEDDA in medicine and biology are poised for significant expansion, heralding a new era of novel diagnostics, targeted therapeutics, and a deeper comprehension of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. broadpharm.com [broadpharm.com]

Strained Alkene Partners for Sulfo-Cy5-Tetrazine Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of strained alkene partners for reactions with Sulfo-Cy5-Tetrazine, a key reagent in bioconjugation and chemical biology. The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a bioorthogonal ligation known for its exceptional speed and specificity.[1][2][3] The choice of the strained alkene partner is critical as it significantly influences the reaction kinetics, stability, and overall success of the labeling experiment. This document will delve into the most common strained alkene partners, present their quantitative data for easy comparison, provide detailed experimental methodologies, and visualize key concepts.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The reaction between a tetrazine, such as this compound, and a strained alkene is a cornerstone of bioorthogonal chemistry.[1] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion.[1] The rate of this ligation is described by a second-order rate constant (k₂), with higher values indicating a faster reaction. The exceptional speed of these reactions allows for efficient labeling even at the low concentrations typically found in biological systems.

Strained Alkene Partners: A Comparative Analysis

The selection of a suitable strained alkene is a critical step in designing a bioorthogonal experiment. The most commonly employed partners for tetrazine ligations include trans-cyclooctenes (TCOs), cyclopropenes, and norbornenes. Each of these dienophiles exhibits distinct reactivity profiles and stability.

Trans-Cyclooctenes (TCOs)

TCOs are the most widely used strained alkenes for tetrazine ligations due to their exceptionally fast reaction kinetics. The inherent ring strain of the trans-cyclooctene core significantly accelerates the IEDDA reaction. Substituents on the TCO ring can further modulate the reaction rate.

Cyclopropenes

As the smallest cyclic alkenes, cyclopropenes offer the advantage of being a "mini-tag," minimizing steric hindrance in biological systems. While unsubstituted cyclopropenes are unstable, appropriate substitutions can enhance their stability while maintaining high reactivity with tetrazines. In some cases, particularly with sterically hindered tetrazines, cyclopropenes can exhibit faster reaction rates than TCOs.

Norbornenes

Norbornene and its derivatives are another class of dienophiles used in tetrazine ligations. Generally, the reaction between tetrazines and norbornenes is significantly slower than with TCOs. However, this slower kinetic profile can be advantageous for applications requiring staged or multiplexed labeling, where different reaction rates are desired.

Quantitative Data Summary

The following table summarizes the second-order rate constants (k₂) for the reaction of various strained alkenes with tetrazines. It is important to note that the specific structure of the tetrazine, including the presence of electron-withdrawing groups, significantly impacts the reaction rate. The data presented here is a compilation from various sources and serves as a guide for selecting an appropriate strained alkene partner.

| Strained Alkene Partner | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |

| Trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | 9:1 Methanol:Water | |

| Trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 1140 | Methanol | |

| Trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 400 | THF | |

| (E)-cyclooct-4-enol (a TCO derivative) | 3,6-di-(2-pyridyl)-s-tetrazine | (70 ± 2) x 10³ | Not specified | |

| Diol-derivatized α-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | (150 ± 8) x 10³ | Not specified | |

| Cyclopropene (unsubstituted) | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 448 | Dioxane, 20°C | |

| Methylcyclopropene derivative | Monoaryl tetrazine | Reacted very rapidly | Not specified | |

| Norbornene-2-carboxaldehyde | 3,6-di-(2-pyridyl)-s-tetrazine | 8.5 x 10⁻³ | Methanol | |

| Norbornene | Tetrazine | 0.04 | DMSO | |

| Vinylboronic Acid (VBA) | Dipyridyl-s-tetrazine | 1.4 | 50% MeOH/PBS, 20°C | |

| Norbornene | Dipyridyl-s-tetrazine | 1.4 | 50% MeOH/PBS, 20°C |

Experimental Protocols

General Protocol for Labeling a TCO-Modified Protein with this compound

This protocol provides a general guideline for the conjugation of a trans-cyclooctene (TCO)-modified protein with this compound. Optimization of reactant concentrations, incubation time, and purification methods may be necessary for specific applications.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (e.g., 1-10 mM in DMSO or DMF)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification

Procedure:

-

Reagent Preparation:

-

Prepare a solution of the TCO-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.

-

Prepare a fresh stock solution of this compound.

-

-

Labeling Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Higher temperatures (e.g., 37°C) can be used to accelerate the reaction, but stability of the protein should be considered.

-

-

Purification:

-

Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at approximately 280 nm (for the protein) and 650 nm (for Cy5).

-

General Protocol for Live-Cell Labeling using iEDDA Chemistry

This protocol is suitable for labeling cell surface proteins that have been metabolically or genetically engineered to contain a TCO handle.

Materials:

-

Cells expressing the TCO-modified protein of interest

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation:

-

Seed cells in a suitable imaging dish and culture to the desired confluency.

-

-

Washing:

-

Gently wash the cells once with pre-warmed PBS.

-

-

Labeling:

-

Prepare the labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

-

Remove the PBS and add the labeling solution to the cells.

-

-

Incubation:

-

Incubate the cells for 5-30 minutes at 37°C, protected from light.

-

-

Final Washes:

-

Remove the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.

-

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the core reaction mechanism, a typical experimental workflow, and a decision-making process for selecting a strained alkene partner.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Caption: A generalized experimental workflow for bioconjugation.

Caption: A decision tree for selecting a strained alkene partner.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5-Tetrazine in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry.[1][2] This reaction proceeds with exceptionally fast kinetics and high specificity in complex biological environments, making it an ideal tool for live-cell imaging.[3][4] Sulfo-Cy5-Tetrazine is a key reagent in this methodology, combining a highly reactive tetrazine moiety with the bright, far-red fluorescent Sulfo-Cy5 dye.[5] The sulfonated cyanine dye offers excellent water solubility and minimal non-specific binding, which is advantageous for aqueous biological applications.

This document provides detailed protocols for utilizing this compound in live-cell imaging applications, including a pre-targeting strategy with TCO-modified antibodies.

Principle of the Technology

The core of this technology is a two-step labeling process. First, a biomolecule of interest (e.g., a cell-surface receptor) is tagged with a trans-cyclooctene (TCO) group. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or conjugation to antibodies. Subsequently, this compound is introduced. The tetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond and fluorescently labeling the target. This bioorthogonal reaction is catalyst-free and does not interfere with native cellular processes, making it highly suitable for live-cell applications.

Core Reagent Properties: this compound

The spectral and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.28 | |

| Reactive Group | Tetrazine | |

| Counterpart for Reaction | trans-cyclooctene (TCO) | |

| Solubility | Good in water, DMF, DMSO |

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Biomolecules on Live Cells

This protocol describes the direct labeling of live cells that have been modified to express TCO groups on their surface.

Materials:

-

Live cells expressing TCO-modified molecules

-

This compound

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells expressing the TCO-modified molecule to the desired confluency on a suitable imaging dish or plate.

-

Reagent Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any residual culture medium.

-

Labeling: Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Final Washes: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted this compound.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter).

Protocol 2: Pre-targeting Strategy using a TCO-Conjugated Antibody

This protocol outlines a two-step "pre-targeting" approach where cells are first labeled with a TCO-conjugated antibody, followed by detection with this compound.

Materials:

-

Live cells expressing the target antigen

-

TCO-conjugated antibody specific to the target antigen

-

This compound

-

Anhydrous DMSO

-

Live-cell imaging medium

-

PBS

Procedure:

-

Antibody Incubation (Pre-targeting):

-

Dilute the TCO-conjugated antibody in live-cell imaging medium to a suitable concentration (e.g., 10-100 nM).

-

Incubate the cells with the antibody solution for 30-60 minutes at 37°C. This allows the antibody to bind to its target.

-

-

Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound antibody.

-

This compound Labeling (Ligation):

-

Prepare the this compound staining solution in imaging medium at a final concentration of 1-5 µM.

-

Add the staining solution to the cells.

-

-

Imaging:

-

Immediately begin imaging the cells using a fluorescence microscope with Cy5 filter sets. The fluorescent signal should develop rapidly as the ligation occurs.

-

Time-lapse imaging can be performed to monitor the labeling process in real-time.

-

Quantitative Data Summary for Experimental Design

The following table provides a summary of key quantitative parameters to aid in the design of live-cell imaging experiments using the this compound and TCO ligation chemistry.

| Parameter | Recommended Range | Notes | Reference |

| TCO-functionalized Probe Concentration | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. For antibody conjugates, 10-100 nM is typical. | |

| This compound Concentration | 1 - 50 µM | Lower concentrations are often sufficient due to fast kinetics. For live cells, 1-5 µM is a good starting point. | |

| Incubation Time (Tetrazine Reaction) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. 10-30 minutes is common. | |

| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |

Visualizations

Caption: Experimental workflow for the pre-targeting strategy.

Caption: this compound and TCO reaction mechanism.

References

Application Notes and Protocols for Sulfo-Cy5-Tetrazine in Flow Cytometry Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Sulfo-Cy5-Tetrazine, a bright and photostable far-red fluorescent dye, in flow cytometry applications. This reagent is particularly suited for bioorthogonal labeling strategies in combination with trans-cyclooctene (TCO)-modified biomolecules.

Introduction

This compound is a water-soluble cyanine dye featuring a tetrazine moiety. This chemical group enables a highly specific and efficient reaction with TCO through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry". This bioorthogonal reaction is exceptionally fast and occurs under physiological conditions without the need for a catalyst, making it ideal for labeling live cells.

The Sulfo-Cy5 fluorophore exhibits strong fluorescence in the far-red spectrum, which helps to minimize issues with autofluorescence often encountered with biological samples. Its high photostability ensures reliable signal detection during extended flow cytometry acquisition times. The sulfonate groups enhance its water solubility, making it easy to work with in aqueous buffers common in biological experiments.

Data Presentation

Photophysical Properties

A direct comparison of the performance of this compound with other fluorophores in flow cytometry is highly dependent on the specific instrument, including its lasers, filters, and detectors. However, a comparison of their key photophysical properties can guide the selection of appropriate fluorophores for a multicolor panel.

| Property | Sulfo-Cy5 | Allophycocyanin (APC) | PE-Cy7 (Tandem) |

| Excitation Maximum (nm) | ~649 | ~650 | ~496, 565 |

| Emission Maximum (nm) | ~670 | ~660 | ~774 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~700,000 | N/A |

| Quantum Yield | ~0.2 | ~0.68 | N/A |

| Laser Line | 633/640 nm Red Laser | 633/640 nm Red Laser | 488 nm Blue Laser or 561 nm Yellow-Green Laser |

| Common Filter Set | 660/20 BP or similar | 660/20 BP or similar | 780/60 BP or similar |

| Relative Brightness | Bright | Very Bright | Very Bright |

| Photostability | High | Moderate | Moderate |

Experimental Performance Metrics (Instrument-Dependent)

The following table provides a template for researchers to fill in with their own experimental data, as these values are highly dependent on the specific flow cytometer, cell type, and experimental conditions.

| Metric | This compound | APC | PE-Cy7 |

| Stain Index | User-determined | User-determined | User-determined |

| Signal-to-Noise Ratio | User-determined | User-determined | User-determined |

| Compensation (% into other channels) | User-determined | User-determined | User-determined |

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Antibodies with this compound

This protocol describes the labeling of an antibody that has been previously modified to contain a TCO group.

Materials:

-

TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Prepare Antibody Solution: Adjust the concentration of the TCO-modified antibody to 1-5 mg/mL in the reaction buffer.

-

Labeling Reaction: Add a 3- to 10-fold molar excess of the this compound stock solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification: Remove the unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Sulfo-Cy5).

Protocol 2: Staining of TCO-Expressing Cells for Flow Cytometry

This protocol outlines the staining of cells that have been metabolically or otherwise engineered to express TCO moieties on their surface.

Materials:

-

TCO-expressing cells

-

This compound

-

Anhydrous DMSO

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer tubes

Procedure:

-

Cell Preparation: Harvest and wash the TCO-expressing cells. Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1-10 x 10⁶ cells/mL.

-

Prepare Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in Flow Cytometry Staining Buffer to the desired final staining concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

-

Staining: Add the this compound staining solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing: Wash the cells two to three times with ice-cold Flow Cytometry Staining Buffer to remove any unreacted this compound.

-

Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze them on a flow cytometer using the appropriate laser (e.g., 640 nm) and filter set (e.g., 670/30 nm bandpass filter).

Controls for Flow Cytometry:

-

Unstained Cells: To determine the autofluorescence of the cells.

-

TCO-expressing Cells (no this compound): To determine the background fluorescence of the TCO-modified cells.

-

Wild-type Cells + this compound: To assess non-specific binding of the tetrazine probe.

Mandatory Visualization

Caption: Bioorthogonal ligation of this compound with a TCO-modified biomolecule.

Caption: Experimental workflow for staining TCO-expressing cells with this compound.

Sulfo-Cy5-Tetrazine: Application Notes and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-Tetrazine is a water-soluble, far-red fluorescent dye functionalized with a tetrazine moiety. This reagent is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems for advanced fluorescence microscopy applications. Its utility lies in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction, a fast and highly specific "click chemistry" reaction that occurs between the tetrazine group and a trans-cyclooctene (TCO) tag. The sulfonated nature of the Cy5 dye enhances its water solubility and reduces non-specific binding, making it an ideal probe for aqueous environments and live-cell imaging.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy sample preparation.

Chemical Properties and Specifications

This compound is characterized by its excellent photophysical properties, including high molar absorptivity and good quantum yield, which contribute to its bright fluorescence emission in the far-red spectrum.[1] This spectral region is advantageous for biological imaging as it minimizes autofluorescence from cellular components.

| Property | Value | Reference |

| Appearance | Dark blue solid | [3] |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 L·mol⁻¹·cm⁻¹ | |

| Quantum Yield (Φ) | ~0.28 | |

| Molecular Weight | ~919.27 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Reactive Group | Tetrazine | |

| Reaction Partner | trans-cyclooctene (TCO) | |

| Photostability | High |

Principle of TCO-Tetrazine Ligation

The labeling strategy with this compound relies on the bioorthogonal iEDDA reaction. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst. A biomolecule of interest (e.g., an antibody or protein) is first functionalized with a TCO group. The subsequent introduction of this compound leads to a rapid and specific covalent bond formation, attaching the fluorescent dye to the target molecule.

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Antibodies with this compound

This protocol describes the procedure for labeling an antibody previously modified with a TCO group.

Materials:

-

TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent spin desalting column)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. For example, dissolve 1 mg of this compound (MW ~919 g/mol ) in 109 µL of DMSO for a 10 mM stock solution.

-

Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.

-

-

Prepare Antibody Solution:

-

Ensure the TCO-modified antibody is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the antibody concentration is lower, it should be concentrated.

-

-

Labeling Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified antibody solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light, with gentle mixing. For more sensitive antibodies, the incubation can be performed at 4°C for 2-4 hours.

-

-

Purification of the Labeled Antibody:

-

Prepare a size-exclusion chromatography column (e.g., a spin desalting column) according to the manufacturer's instructions, equilibrating the column with PBS.

-

Apply the reaction mixture to the column.

-

Centrifuge the column (if using a spin column) or collect the fractions (if using a gravity-flow column). The first colored fraction to elute will be the labeled antibody.

-

Collect the purified, labeled antibody.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~646 nm (for Sulfo-Cy5).

-

The concentration of the antibody can be calculated using the following formula:

-

Antibody Concentration (M) = [A₂₈₀ - (A₆₄₆ x CF)] / ε_protein

-

Where CF is the correction factor (A₂₈₀ of the dye / A₆₄₆ of the dye).

-

-

The concentration of the dye can be calculated as:

-

Dye Concentration (M) = A₆₄₆ / ε_dye

-

-

DOL = Dye Concentration / Antibody Concentration

-

-

Storage:

-

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide) and store at -20°C or -80°C.

-

Protocol 2: Pre-targeted Live-Cell Imaging using TCO-Modified Antibody and this compound

This protocol outlines a two-step pre-targeting strategy for live-cell imaging.

Materials:

-

Cells expressing the target of interest

-

TCO-modified antibody specific to the target

-

This compound

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Ensure cells are healthy and adherent before starting the experiment.

-

-

Pre-targeting with TCO-Modified Antibody:

-

Wash the cells twice with pre-warmed live-cell imaging medium.

-

Dilute the TCO-modified antibody in the imaging medium to a final concentration of 10-100 nM. The optimal concentration should be determined empirically.

-

Incubate the cells with the antibody solution for 30-60 minutes at 37°C in a CO₂ incubator. This allows the antibody to bind to its target on the cell surface.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed imaging medium to remove any unbound TCO-modified antibody.

-

-

Labeling with this compound:

-

Prepare a staining solution of this compound in the imaging medium at a final concentration of 1-5 µM.

-

Add the this compound staining solution to the cells.

-

-

Image Acquisition:

-